molecular formula C14H11BrF2O2S B8355936 5'-Bromo-4-(ethylsulfonyl)-2,2'-difluorobiphenyl

5'-Bromo-4-(ethylsulfonyl)-2,2'-difluorobiphenyl

Cat. No.: B8355936
M. Wt: 361.20 g/mol
InChI Key: MXJPEGFGDPIKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Bromo-4-(ethylsulfonyl)-2,2'-difluorobiphenyl is a useful research compound. Its molecular formula is C14H11BrF2O2S and its molecular weight is 361.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11BrF2O2S

Molecular Weight

361.20 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-4-ethylsulfonyl-2-fluorobenzene

InChI

InChI=1S/C14H11BrF2O2S/c1-2-20(18,19)10-4-5-11(14(17)8-10)12-7-9(15)3-6-13(12)16/h3-8H,2H2,1H3

InChI Key

MXJPEGFGDPIKBD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)Br)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-[4-(ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Preparation 45, 102 mg, 0.33 mmol) and 4-bromo-1-fluoro-2-iodobenzene (108 mg, 0.36 mmol) in toluene (0.56 mL) and ethanol (0.14 mL) was added aqueous Na2CO3 solution (1M, 0.55 mL, 0.55 mmol). A stream of nitrogen gas was bubbled through the reaction mixture for 5 minutes. Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) (13 mg, 0.016 mmol) was then added, and the mixture was heated at 80° C. for 1 hour. The reaction mixture was cooled, diluted with water (20 mL) and extracted with EtOAc (3×20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and the filtrate was evaporated in vacuo. The residue was purified by silica gel column chromatography eluting with heptane:EtOAc 100:0 to 70:30 to afford the title compound as a light yellow solid in 57% yield, 67 mg.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
13 mg
Type
catalyst
Reaction Step Three
Yield
57%

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